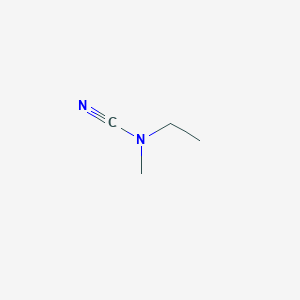

N-methyl-N-ethylcyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

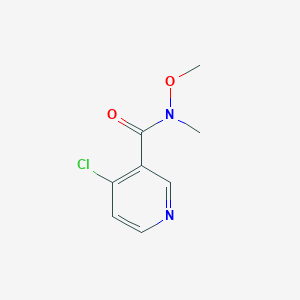

N-methyl-N-ethylcyanamide (MEC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEC is a colorless liquid that is soluble in water and has a molecular weight of 101.14 g/mol.

Wissenschaftliche Forschungsanwendungen

Ionic Liquids and Low Melting Compounds

Research on salts based on quaternary ammonium, 1-methyl-3-alkylimidazolium, or N-methyl-N-alkylpyrrolidinium organic cations with the dicyanamide (dca, N(CN)2−) anion has shown that these are low melting compounds, often liquid at room temperature. For example, N-methyl-N-ethylpyrrolidinium dicyanamide has a melting point of -10 °C. These compounds exhibit low viscosities and are stable up to at least 200 °C, with some forming glasses when cooled rapidly. They are significant in the field of green chemistry due to their unique physical properties (Macfarlane et al., 2002).

Dielectric Properties

A study on the dielectric response of N-methyl-N-ethylpyrrolidinium dicyanamide using dielectric relaxation spectroscopy revealed interesting aspects of its high-frequency dielectric behavior. The results suggest contributions from translational motions and fast rotation of the dipolar ions, which is valuable for understanding the behavior of ionic liquids in various applications (Schroedle et al., 2007).

Plant Growth Regulation

The compound 1-methylcyclopropene (1-MCP), which inhibits ethylene action in plants, has been extensively studied for its effects on a wide range of fruits, vegetables, and floricultural crops. It's used as a tool to advance understanding of ethylene's role in plants and has varying effects depending on factors like cultivar, developmental stage, and treatment duration. This research is crucial for agricultural and horticultural applications (Blankenship & Dole, 2003).

DNA Methylation in Mammalian Cells

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which yields nitrocyanamide salts, has been shown to methylate DNA in mammalian cells. The study provides insights into cellular responses to chemical agents, with implications for understanding DNA modification processes and potential therapeutic applications (Lawley & Thatcher, 1970).

Corrosion Inhibition

Research on 1-ethyl-3-methylimidazolium dicyanamide showed its efficiency as a corrosion inhibitor for mild steel in acidic environments. This study is significant for industrial applications where corrosion resistance is crucial (Tüken et al., 2012).

Synthesis of Pyrimidine Derivatives

N-Bis(methylthio)methylenecyanamide has been used in the synthesis of pyrimidine derivatives, which are valuable intermediates for further chemical synthesis. This research contributes to the field of organic chemistry and pharmaceutical development (Tominaga et al., 1991).

Wirkmechanismus

Target of Action

It is known that cyanamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

Cyanamides are known to exhibit a unique duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This allows them to participate in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanamides are known to be involved in a variety of chemical reactions, contributing to the synthesis of biologically active compounds .

Pharmacokinetics

Pharmacokinetic studies are indispensable to establish concentration-activity/toxicity relationships and facilitate target identification and new drug discovery .

Result of Action

Cyanamide derivatives have been reported to have diverse biological activities, drawing the attention of biochemists .

Action Environment

It is known that cyanamide degrades via hydrolysis to urea, an excellent fertilizer . Fungi, like Myrothecium verrucaria, accelerate this process utilizing the enzyme cyanamide hydratase .

Eigenschaften

IUPAC Name |

ethyl(methyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-3-6(2)4-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZAGJSUEAJPDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(ethyl)methylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)

![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2834726.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)